molecular formula C9H7N4NaO2 B2783293 Sodium;3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylate CAS No. 2413883-98-2

Sodium;3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylate

Cat. No. B2783293
CAS RN: 2413883-98-2
M. Wt: 226.171
InChI Key: LMTKWKASWNBHEG-UHFFFAOYSA-N
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Description

“Sodium;3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylate” is a compound that contains a 1,2,4-triazole moiety. Triazole compounds, which comprise three nitrogen atoms and two carbon atoms, are significant heterocycles that exhibit broad biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors . Compounds containing a triazole are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their importance . The synthetic methods are sorted according to the key starting material utilized for the production of the 1,2,3-/1,2,4-triazole skeleton . Sodium azido, trimethylsilyl azido, alkyl/aryl azido, hydrazone, sulfonamide, hydrazine, and diazo compounds are among the most correlative 1,2,3-triazole precursors .


Chemical Reactions Analysis

The chemical reactions of triazole compounds are diverse. For instance, 4-Methyl-4H-1,2,4-triazole-3-thiol reacts with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazole compounds can vary. For instance, some compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C .

Scientific Research Applications

Sodium;3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylate has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anti-inflammatory, antioxidant, and antitumor properties. This compound has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

Advantages and Limitations for Lab Experiments

One advantage of using Sodium;3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylate in lab experiments is that it is relatively easy to synthesize and purify. This compound is also stable under normal laboratory conditions and can be stored for long periods. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Sodium;3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylate. One area of research could focus on further elucidating the mechanism of action of this compound. Another area of research could involve exploring the potential applications of this compound in the treatment of neurological disorders. Additionally, research could be conducted to investigate the potential use of this compound as a therapeutic agent in cancer treatment. Overall, further research on this compound could lead to the development of new treatments for various diseases and disorders.

Synthesis Methods

Sodium;3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylate is synthesized using a specific method that involves the reaction of 4-methyl-1,2,4-triazole-3-carboxylic acid with 2-chloronicotinic acid in the presence of sodium hydroxide. The resulting compound is then purified using recrystallization. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.

Safety and Hazards

The safety and hazards of triazole compounds can also vary. For example, 1,2,4-Triazole is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Repr. 1B .

properties

IUPAC Name

sodium;3-(4-methyl-1,2,4-triazol-3-yl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2.Na/c1-13-5-11-12-8(13)6-3-2-4-10-7(6)9(14)15;/h2-5H,1H3,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMALYOCPRFFFF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1C2=C(N=CC=C2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N4NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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